3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the bromo, ethoxy, and methyl groups, and finally the formation of the amide linkage .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The bromo group might be susceptible to nucleophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Scientific Research Applications
Microwave Promoted Synthesis
The use of microwave irradiation has been explored for the efficient and cleaner synthesis of N-substituted benzamides, including structures similar to 3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide. This method provides a rapid and efficient route compared to traditional thermal heating, which could potentially apply to the synthesis of the specified compound for research applications (Saeed, 2009).
Multicomponent Synthesis
A one-pot, multicomponent synthesis method has been developed for benzothiazole derivatives, which could be relevant to synthesizing compounds like this compound. This approach offers a convenient route for the synthesis of new compounds, characterized by various spectroscopic techniques (Hossaini et al., 2017).
Antibacterial Activity
The synthesis of triazole fused with benzothiazoles, including steps relevant to the synthesis of this compound, has shown potential for antimicrobial activity. This suggests a possible research application of the compound in developing antibacterial agents (Bhagat, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
It can be inferred from related compounds that it may act by inhibiting cox enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the action of COX enzymes . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production can lead to a decrease in inflammation . This suggests that the compound may have potential anti-inflammatory effects.
properties
IUPAC Name |
3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-5-9-14-15(13)20(2)17(23-14)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLNGNEKPNBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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